Rbin-2
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Overview
Description
Rbin-2 is a cell-permeable, potent, selective, and reversible inhibitor of Midasin (Mdn1). It directly targets the AAA+ ATPase Midasin and inhibits eukaryotic ribosome production, making it a potent probe for the study of eukaryotic ribosome assembly processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rbin-2 involves the reaction of 7-bromo-2-(2-methyl-allylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene with appropriate reagents under controlled conditions. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common to ensure the product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Rbin-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .
Scientific Research Applications
Rbin-2 is widely used in scientific research due to its ability to inhibit eukaryotic ribosome production. Some of its applications include:
Chemistry: Used as a probe to study ribosome assembly processes.
Biology: Helps in understanding the role of Midasin in cellular processes.
Medicine: Potential applications in cancer research due to its ability to inhibit ribosome production.
Industry: Used in the development of new pharmaceuticals and biotechnological products
Mechanism of Action
Rbin-2 exerts its effects by directly targeting the AAA+ ATPase Midasin. This interaction inhibits the production of eukaryotic ribosomes, which are essential for protein synthesis. The inhibition of ribosome production disrupts cellular processes, making this compound a valuable tool for studying ribosome assembly and function .
Comparison with Similar Compounds
Rbin-2 is unique due to its selective and reversible inhibition of Midasin. Similar compounds include:
Rbin-1: Another potent inhibitor of eukaryotic ribosome biogenesis.
SF1670: A specific PTEN inhibitor with applications in autophagy research.
Compound 142:
This compound stands out due to its high selectivity and potency, making it a valuable tool for scientific research.
Properties
IUPAC Name |
7-bromo-3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4S/c1-7(2)6-19-13-16-12-11(17-18-13)9-4-3-8(14)5-10(9)15-12/h3-5H,1,6H2,2H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDAOBDZJJZJMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(N2)C=C(C=C3)Br)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.